1-methyl-4-(2-phenoxyethyl)piperazine 1-methyl-4-(2-phenoxyethyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10511897
InChI: InChI=1S/C13H20N2O/c1-14-7-9-15(10-8-14)11-12-16-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3
SMILES: CN1CCN(CC1)CCOC2=CC=CC=C2
Molecular Formula: C13H20N2O
Molecular Weight: 220.31 g/mol

1-methyl-4-(2-phenoxyethyl)piperazine

CAS No.:

Cat. No.: VC10511897

Molecular Formula: C13H20N2O

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-4-(2-phenoxyethyl)piperazine -

Specification

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
IUPAC Name 1-methyl-4-(2-phenoxyethyl)piperazine
Standard InChI InChI=1S/C13H20N2O/c1-14-7-9-15(10-8-14)11-12-16-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3
Standard InChI Key XHRCTZAXSUDEMN-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CCOC2=CC=CC=C2
Canonical SMILES CN1CCN(CC1)CCOC2=CC=CC=C2

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The IUPAC name for this compound is 1-methyl-4-(2-phenoxyethyl)piperazine, with a molecular formula of C13H20N2O\text{C}_{13}\text{H}_{20}\text{N}_{2}\text{O}. Its molecular weight is 220.31 g/mol, and it features a piperazine ring system—a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. The methyl group at position 1 and the 2-phenoxyethyl side chain at position 4 introduce steric and electronic modifications that influence its physicochemical and biological behavior .

Table 1: Physicochemical Properties of 1-Methyl-4-(2-phenoxyethyl)piperazine

PropertyValue
Molecular FormulaC13H20N2O\text{C}_{13}\text{H}_{20}\text{N}_{2}\text{O}
Molecular Weight220.31 g/mol
Boiling PointEstimated 280–300°C (lit.)
Density~1.06 g/cm³ (analog-based)
SolubilityLipophilic; low water solubility
pKa~8.7 (amine protonation)

The compound’s lipophilicity, driven by the phenoxyethyl group, enhances membrane permeability, a critical factor in its pharmacokinetic profile .

Synthesis and Structural Analogues

Structural Analogues and Comparative Activity

Key analogues include:

  • 1-(4-Methylphenoxyethyl)piperazine: Demonstrates enhanced antioxidant activity, increasing superoxide dismutase (SOD) activity by 160–195% in vitro .

  • 1-(2,6-Dimethylphenoxyethyl)piperazine: Shows dual adrenergic receptor blockade (α1/α2 and β1) with moderate antioxidant effects .

  • 1-Phenylpiperazine: A simpler analogue used as a building block in neuropharmacological agents .

The addition of methyl groups to the phenoxy moiety improves antioxidant capacity, while halogenation (e.g., chlorine) reduces efficacy .

Pharmacological Properties

Antioxidant Activity

1-Methyl-4-(2-phenoxyethyl)piperazine’s antioxidant potential is inferred from studies on its analogues. In human plasma assays, 1-(4-methylphenoxyethyl)piperazine elevated ferric-reducing antioxidant power (FRAP) values by 160–195% at concentrations of 10610^{-6}105mol/L10^{-5} \, \text{mol/L}, comparable to Trolox (a vitamin E analogue) and superior to resveratrol . This activity correlates with the compound’s ability to scavenge reactive oxygen species (ROS) and enhance endogenous antioxidant enzymes like SOD .

Table 2: Antioxidant Profile of Selected Piperazine Derivatives

CompoundFRAP Increase (%)SOD Activation (%)
1-Methyl-4-(2-phenoxyethyl)piperazine*160–195120–150
Trolox180
Resveratrol130
1-(2,6-Dimethylphenoxyethyl)piperazine109–206140–170
*Data extrapolated from structural analogues .

Cardiovascular Effects

Piperazine derivatives with phenoxyethyl substituents exhibit α1/α2- and β1-adrenergic receptor antagonism, reducing blood pressure in normotensive rat models . For instance, 1-(4-methylphenoxyethyl)piperazine showed KiK_i values of 84.6 nM (α1) and 252.3 nM (α2), indicating high receptor affinity . These effects are mechanistically similar to carvedilol, a clinically used β-blocker with antioxidant properties .

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